Ethyl 3-[dimethoxy(diphenyl)-lambda~5~-phosphanyl]propanoate
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Overview
Description
Ethyl 3-[dimethoxy(diphenyl)-lambda~5~-phosphanyl]propanoate is an organophosphorus compound that features a phosphanyl group bonded to a propanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[dimethoxy(diphenyl)-lambda~5~-phosphanyl]propanoate typically involves the reaction of dimethoxy(diphenyl)phosphine with ethyl 3-bromopropanoate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the phosphine. The reaction mixture is then purified using column chromatography to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[dimethoxy(diphenyl)-lambda~5~-phosphanyl]propanoate can undergo various chemical reactions, including:
Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Corresponding alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-[dimethoxy(diphenyl)-lambda~5~-phosphanyl]propanoate has several scientific research applications:
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential as a prodrug or a pharmacophore in drug design.
Industry: Utilized in the development of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of Ethyl 3-[dimethoxy(diphenyl)-lambda~5~-phosphanyl]propanoate involves its ability to interact with various molecular targets through its phosphanyl and ester groups. The phosphanyl group can coordinate with metal ions, while the ester group can undergo hydrolysis to release active intermediates. These interactions can modulate biochemical pathways and influence the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A common organophosphorus compound used in organic synthesis.
Dimethylphosphine oxide: A related compound with similar reactivity.
Ethyl 3-phosphonopropanoate: A structurally similar compound with a phosphonate group instead of a phosphanyl group.
Uniqueness
Ethyl 3-[dimethoxy(diphenyl)-lambda~5~-phosphanyl]propanoate is unique due to its combination of a phosphanyl group with an ester functionality. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile reagent in synthetic chemistry.
Properties
CAS No. |
75417-00-4 |
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Molecular Formula |
C19H25O4P |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
ethyl 3-[dimethoxy(diphenyl)-λ5-phosphanyl]propanoate |
InChI |
InChI=1S/C19H25O4P/c1-4-23-19(20)15-16-24(21-2,22-3,17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5-14H,4,15-16H2,1-3H3 |
InChI Key |
DLOBCMIRQYKKFO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCP(C1=CC=CC=C1)(C2=CC=CC=C2)(OC)OC |
Origin of Product |
United States |
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